Yangambin
Overview
Description
Yangambin is a naturally occurring lignan primarily found in the leaves and bark of the Ocotea fasciculata tree, native to the Atlantic forests of northeastern Brazil . This compound has garnered significant interest due to its diverse pharmacological properties, including leishmanicidal, hypotensive, and vasorelaxant effects .
Mechanism of Action
Target of Action
Yangambin, a furofuran lignan isolated from Brazilian plants, primarily targets the Platelet-Activating Factor (PAF) receptors . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . This compound also interacts with L-type Ca2+ channels .
Mode of Action
This compound acts as a competitive antagonist at PAF receptors . It inhibits the binding of PAF to its receptors, thereby antagonizing PAF-induced biological effects . Furthermore, this compound inhibits Ca2+ influx through voltage-gated Ca2+ channels, leading to a reduction in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells and consequent peripheral vasodilation .
Biochemical Pathways
The cardiovascular properties of naturally occurring lignans like this compound have been mainly related to their ability to:
These actions lead to changes in intracellular calcium levels and modulation of the PAF pathway, affecting various downstream effects such as platelet aggregation and vascular tone .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ether, dimethyl sulfoxide, and alcohol . This suggests that this compound may have good bioavailability due to its solubility in these solvents, but more research is needed to confirm this.
Result of Action
This compound has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner . It also prevents the cardiovascular collapse observed during anaphylactic and endotoxic septic shocks, as well as the vascular and cardiac hyporesponsiveness to catecholamines in endotoxic shock . These effects are likely due to its action on PAF receptors and calcium channels.
Action Environment
It’s known that this compound is relatively stable under normal temperatures but can decompose under high temperatures and sunlight . Therefore, environmental factors such as temperature and light exposure could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Yangambin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with Platelet-Activating Factor receptors, where it acts as a competitive antagonist. This interaction inhibits the binding of Platelet-Activating Factor, thereby preventing Platelet-Activating Factor-induced biological effects such as platelet aggregation and inflammation . Additionally, this compound has been shown to inhibit calcium influx through voltage-gated calcium channels, leading to reduced intracellular calcium levels in vascular smooth muscle cells and subsequent vasodilation . These interactions highlight the compound’s potential in modulating cardiovascular functions and inflammatory responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In macrophages infected with Leishmania species, this compound reduces the intracellular viability of the parasites in a concentration-dependent manner . It also modulates the production of inflammatory mediators and cytokines, such as interleukin-10, nitric oxide, prostaglandin E2, interleukin-6, and tumor necrosis factor-alpha . Furthermore, this compound induces hypotension and tachycardia in non-anesthetized rats, demonstrating its impact on cardiovascular function . These cellular effects underscore this compound’s potential as an anti-inflammatory and cardiovascular agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. As a selective antagonist of Platelet-Activating Factor receptors, this compound competitively inhibits the binding of Platelet-Activating Factor, thereby blocking its downstream signaling pathways . This inhibition prevents Platelet-Activating Factor-induced platelet aggregation, inflammation, and anaphylactic reactions. Additionally, this compound inhibits calcium influx through voltage-gated calcium channels, leading to reduced intracellular calcium levels and vasodilation . These molecular interactions contribute to this compound’s pharmacological effects on cardiovascular and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces short-lasting hypotension and tachycardia in non-anesthetized rats, with the effects being dose-dependent . Additionally, this compound’s stability and degradation over time have been investigated, revealing that it remains relatively stable under standard laboratory conditions . Long-term effects on cellular function have also been observed, with this compound demonstrating sustained anti-inflammatory and cardiovascular effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In non-anesthetized rats, this compound induces dose-dependent hypotension and tachycardia, with higher doses leading to more pronounced effects . At high doses, this compound has been shown to prevent cardiovascular collapse and anaphylactic shock in endotoxemic rats
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It inhibits calcium influx through voltage-gated calcium channels, leading to reduced intracellular calcium levels and vasodilation . Additionally, this compound’s antagonistic effects on Platelet-Activating Factor receptors modulate various metabolic processes related to inflammation and cardiovascular function . These interactions underscore the compound’s potential in influencing metabolic flux and metabolite levels in biological systems.
Transport and Distribution
This compound’s transport and distribution within cells and tissues involve interactions with specific transporters and binding proteins. It has been shown to inhibit calcium influx through voltage-gated calcium channels, leading to its accumulation in vascular smooth muscle cells and subsequent vasodilation . Additionally, this compound’s selective antagonism of Platelet-Activating Factor receptors suggests its localization in tissues where these receptors are highly expressed . These transport and distribution mechanisms contribute to this compound’s pharmacological effects on cardiovascular and inflammatory responses.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. This compound has been shown to localize in vascular smooth muscle cells, where it inhibits calcium influx through voltage-gated calcium channels . Additionally, its selective antagonism of Platelet-Activating Factor receptors suggests its localization in cellular compartments where these receptors are present . These subcellular localization patterns contribute to this compound’s activity and function in modulating cardiovascular and inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yangambin is typically isolated from the dried leaves and stem bark of Ocotea fasciculata. The extraction process involves the use of organic solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the isolation process from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Yangambin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Yangambin serves as a valuable compound for studying lignan biosynthesis and its chemical properties.
Industry: The compound’s unique properties may lead to its use in developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
- Epi-yangambin
- Eudesmin
- Fargesin
- Epimagnolin A
- Magnolin
Yangambin’s distinct pharmacological profile makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-RZTYQLBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025819 | |
Record name | Yangambin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-14-5 | |
Record name | (+)-Yangambin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13060-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yangambin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yangambin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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